![molecular formula C4H9O4Sb B14666548 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol CAS No. 50934-85-5](/img/structure/B14666548.png)
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure with a dioxastibolan ring, which includes antimony, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol typically involves the reaction of antimony trioxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Antimony trioxide (Sb2O3) and ethylene glycol (C2H6O2).
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Elevated temperature (around 100-150°C) and controlled pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to ensure high efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb2O5), while substitution with halides can produce compounds like 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethyl chloride.
Aplicaciones Científicas De Investigación
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with various molecular targets. The antimony center can coordinate with biological molecules, disrupting their normal function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxan-2-yl)ethanol: Similar structure but lacks the antimony atom.
2-(2-Methoxyethoxy)ethanol: Contains an ether linkage instead of the dioxastibolan ring.
Uniqueness
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is unique due to the presence of the antimony atom within its structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be effective.
Propiedades
Número CAS |
50934-85-5 |
|---|---|
Fórmula molecular |
C4H9O4Sb |
Peso molecular |
242.87 g/mol |
Nombre IUPAC |
2-(1,3,2-dioxastibolan-2-yloxy)ethanol |
InChI |
InChI=1S/C2H5O2.C2H4O2.Sb/c2*3-1-2-4;/h3H,1-2H2;1-2H2;/q-1;-2;+3 |
Clave InChI |
HUDNFLDQWJXRKX-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Sb](O1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



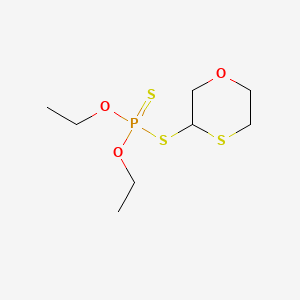

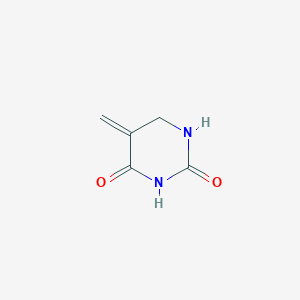

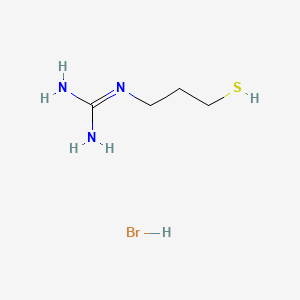

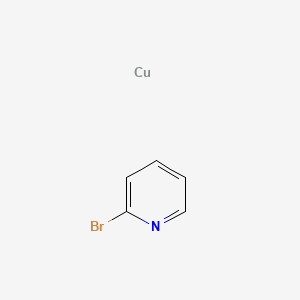

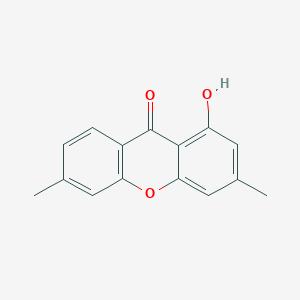
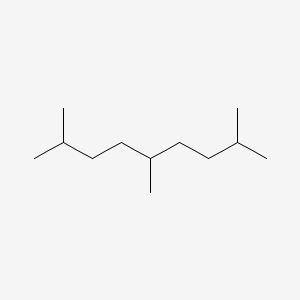
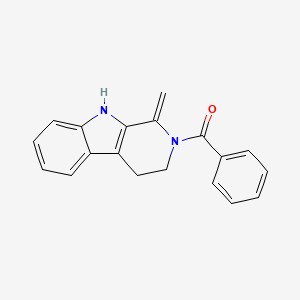

![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
